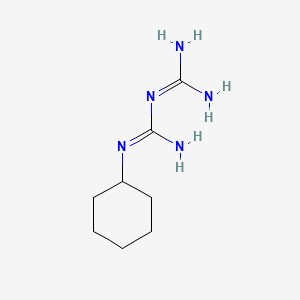

1-Cyclohexyl-biguanide

Description

Historical Context of Biguanide (B1667054) Chemistry and Derivatives

The journey of biguanide chemistry began in 1879 when Bernhard Rathke first synthesized the parent compound, biguanide. wikipedia.org This was achieved through the reaction of dicyandiamide (B1669379) with ammonia. wikipedia.org Early synthetic methods also involved the direct fusion of cyanoguanidine and amine hydrochlorides at high temperatures. nih.govnews-medical.net The early 20th century saw investigations into guanidine (B92328) derivatives, inspired by the use of Galega officinalis (French lilac) in traditional medicine for its glucose-lowering effects. wikipedia.orgnih.gov

This initial discovery paved the way for the synthesis of a wide array of biguanide derivatives, including those with therapeutic applications. The development of drugs like metformin (B114582), phenformin (B89758), and buformin (B1668040) for the treatment of type 2 diabetes marked a significant milestone in the history of biguanides. wikipedia.orgnih.gov While phenformin and buformin were later withdrawn in many countries due to safety concerns, metformin remains a widely used medication. wikipedia.orgnih.gov The exploration of biguanide derivatives has not been limited to their anti-hyperglycemic properties. Researchers have also investigated their potential as antimicrobial and antimalarial agents. nih.gov The ability of biguanides to act as versatile starting materials in organic synthesis, as catalysts, and as ligands for metal complexation has further broadened their research scope. nih.gov

Significance of the Cyclohexyl Moiety in Biguanide Derivatives Research

The incorporation of a cyclohexyl group into the biguanide structure is a strategic decision in medicinal chemistry, driven by the unique properties this moiety imparts. The cyclohexyl fragment is a common building block in both natural and synthetic drugs, serving as a core structure or a peripheral side chain. pharmablock.com

One of the key roles of the cyclohexyl group is as a bioisostere for other chemical groups. It can act as a three-dimensional alternative to a flat phenyl group, potentially offering more contact points with a target protein. pharmablock.com This can lead to enhanced binding affinity and biological activity. pharmablock.com For instance, replacing a phenyl group with a cyclohexyl moiety has been shown to improve the binding properties of certain peptide inhibitors. iris-biotech.de

Furthermore, the cyclohexyl group can function as a bioisostere for a t-butyl group, which can be advantageous when binding to deeper lipophilic pockets on a target protein. pharmablock.com The rigid nature of the cyclohexyl ring, compared to a flexible alkyl chain, reduces the conformational entropy of the molecule, which can also contribute to better binding affinity. pharmablock.com In the context of biguanide derivatives, the addition of a cyclohexyl group can influence the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. This modification has been explored in the development of novel biguanide derivatives with potential applications beyond diabetes, including as anticancer agents.

Overview of Academic Research Trajectories for 1-Cyclohexyl-biguanide

Academic research on this compound has followed several distinct trajectories, primarily focusing on its synthesis and potential biological applications.

Synthesis: Researchers have explored various methods for the synthesis of this compound and its derivatives. One common approach involves the reaction of cyclohexylamine (B46788) with dicyandiamide. Modern techniques, such as microwave-assisted synthesis, have been employed to improve reaction efficiency and yield. nih.gov Another synthetic route involves the reaction of cyclohexylamine hydrochloride with dicyandiamide under thermal conditions. The synthesis of silylated derivatives of 1-cyclohexylbiguanide has also been reported, highlighting its utility in organosilicon chemistry. rsc.orgrsc.org

Biological Activity: A significant portion of the research on this compound has been dedicated to investigating its biological effects. Studies have explored its potential as an:

Antidiabetic agent: Research indicates that 1-Cyclohexylbiguanide may enhance glucose uptake in muscle and adipose tissues and reduce glucose production in the liver, similar to other biguanides.

Anticancer agent: The compound has been studied for its ability to inhibit the proliferation of cancer cell lines and induce apoptosis. The incorporation of a biguanide scaffold, as seen in 1-cyclohexylbiguanide, has been shown to enhance drug uptake by organic cation transporters, which could be a strategy to improve the delivery of anticancer drugs. researchgate.net

Antimicrobial agent: Some research has pointed to the antimicrobial properties of 1-Cyclohexylbiguanide.

The table below summarizes some of the key research findings related to the synthesis and biological investigation of this compound.

| Research Area | Key Findings |

| Synthesis | Can be synthesized by reacting cyclohexylamine with dicyandiamide. Microwave-assisted methods can improve yield and efficiency. nih.gov Silylated derivatives have been synthesized and characterized. rsc.orgrsc.org |

| Antidiabetic Potential | May enhance glucose uptake and reduce hepatic glucose production. |

| Anticancer Potential | Shows inhibition of cancer cell proliferation and induction of apoptosis. The biguanide structure may improve drug uptake in cancer cells. researchgate.net |

| Antimicrobial Potential | Exhibits antimicrobial properties. |

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-1-(diaminomethylidene)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N5/c9-7(10)13-8(11)12-6-4-2-1-3-5-6/h6H,1-5H2,(H6,9,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGCMNLQYSXCDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=C(N)N=C(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863450 | |

| Record name | N''-Cyclohexyl-N-(diaminomethylidene)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Cyclohexyl Biguanide

General Synthetic Approaches to the Biguanide (B1667054) Scaffold

The construction of the biguanide core has been approached through several synthetic strategies, each with its own set of advantages and limitations. These methods often involve the careful manipulation of cyanoguanidine or dicyandiamide (B1669379) intermediates, the development of streamlined one-pot procedures, the use of specific reagents and catalysts to drive the reaction, and the optimization of reaction conditions to maximize yield and purity.

Reaction Pathways Involving Dicyandiamide or Cyanoguanidine Intermediates

A foundational and widely utilized method for the synthesis of biguanides involves the reaction of amines with cyanoguanidine (also known as dicyandiamide). nih.gov This approach dates back to the early discoveries in biguanide chemistry and remains popular due to its straightforwardness. nih.gov The core of this reaction is the nucleophilic addition of an amine to the cyano group of cyanoguanidine. nih.gov

Historically, three main techniques have been employed:

The reaction of cyanoguanidine with an aqueous solution of an amine in the presence of copper salts. nih.gov

The direct fusion of cyanoguanidine with amine hydrochlorides at high temperatures. nih.gov

Heating a mixture of cyanoguanidine and an amine hydrochloride in a solvent, typically an alcohol. nih.gov

These classical methods are still in use, often with modifications to improve efficiency and yield for specific substrates. nih.gov For instance, the synthesis of various N¹-mono- and N¹,N¹-disubstituted aryl- and alkylbiguanides has been successfully achieved using microwave irradiation in acetonitrile (B52724), with yields reaching up to 97%. nih.gov

The synthesis can also proceed in a two-step manner, where a substituted cyanoguanidine is first prepared by reacting sodium dicyanamide (B8802431) with an amine hydrochloride in a solvent like butanol. nih.govcdnsciencepub.com The resulting substituted cyanoguanidine is then reacted with another amine to form the final biguanide product. nih.gov This stepwise approach allows for the synthesis of unsymmetrically substituted biguanides.

Development of One-Pot Synthetic Procedures for Biguanides

Another one-pot approach involves the reaction of an ethylene-bridged bis(thiourea) with cyclohexylamine (B46788) and lead(II) oxide in toluene (B28343) to yield a diprotic biguanide. mdpi.com While this method can produce the desired product, it may also lead to the formation of side products. mdpi.com More recently, a one-pot synthesis of N¹-aryl heptasubstituted biguanides has been reported, which involves a biguanide formation step followed by a copper-catalyzed N-arylation. nih.gov

Role of Specific Reagents and Catalysts in Biguanide Synthesis

The choice of reagents and catalysts plays a crucial role in the outcome of biguanide synthesis. Copper salts, for instance, have been used since the early days of biguanide chemistry to facilitate the reaction between cyanoguanidine and amines. nih.gov The use of copper(II) chloride has been reported for the synthesis of butylbiguanide. nih.gov

Lewis acids, such as iron(III) chloride, have been employed to increase the reactivity of cyanoguanidine. scholaris.ca This method has been used to synthesize a large number of substituted biguanides in moderate to excellent yields. scholaris.ca However, a limitation of this approach is that it is primarily effective for alkyl and aryl groups, as other functional groups may coordinate with the iron, hindering the reaction. cdnsciencepub.comscholaris.ca

In modern synthetic approaches, trimethylsilyl (B98337) chloride (TMSCl) has emerged as a beneficial reagent. cdnsciencepub.com Its use in combination with microwave irradiation in acetonitrile has been shown to produce various N¹-mono- and N¹,N¹-disubstituted aryl- and alkylbiguanides with high yields. nih.gov Replacing hydrochloric acid with TMSCl can lead to increased yield and purity, as well as greater tolerance for other functional groups like additional amines, alcohols, and carboxylic acids. cdnsciencepub.comscholaris.ca

The following table summarizes the role of different reagents and catalysts in biguanide synthesis:

| Reagent/Catalyst | Role in Synthesis | Example Application | Reference(s) |

| Copper Salts (e.g., CuCl₂) | Facilitates the addition of amines to cyanoguanidine. | Synthesis of butylbiguanide. | nih.gov |

| Iron(III) Chloride | Acts as a Lewis acid to increase the reactivity of cyanoguanidine. | Synthesis of various substituted biguanides. | cdnsciencepub.comscholaris.ca |

| Trimethylsilyl Chloride (TMSCl) | Activates cyanoguanidine, often used with microwave irradiation. | Synthesis of N¹-mono- and N¹,N¹-disubstituted aryl- and alkylbiguanides. | nih.govcdnsciencepub.comscholaris.ca |

| Lead(II) Oxide | Used in a one-pot synthesis from bis(thiourea). | Synthesis of a diprotic biguanide. | mdpi.com |

| Palladium Catalysts | Used in cross-coupling reactions to functionalize the biguanide scaffold. | Suzuki-Miyaura coupling reactions. | cdnsciencepub.comnih.gov |

Optimization of Reaction Conditions and Solvent Effects in Biguanide Formation

Optimizing reaction conditions is critical for achieving high yields and purity in biguanide synthesis. Key parameters that are often adjusted include temperature, reaction time, and the choice of solvent.

The direct fusion of cyanoguanidine and amine hydrochlorides is a solvent-free method that relies on high temperatures, typically between 135°C and 200°C, with reaction times ranging from 1 to 4 hours. nih.gov While this method can be effective, it often requires harsh conditions. d-nb.info

Solvent-based methods offer more control over the reaction. Early syntheses utilized polar solvents like alcohols. nih.gov Heating a mixture of cyanoguanidine and an amine hydrochloride in aqueous ethanol (B145695) is a classic and still-used procedure. nih.gov More recently, solvents like 1-butanol (B46404) have been employed to allow for higher reaction temperatures and shorter reaction times (e.g., 6 hours) compared to refluxing in aqueous HCl (12 hours). scholaris.ca

Microwave-assisted synthesis has emerged as a powerful technique for accelerating biguanide formation. cdnsciencepub.comscholaris.ca For example, reacting substituted anilines or benzylamines with dicyandiamide under microwave irradiation at 150°C in acetonitrile can produce the desired biguanides in high yields. nih.gov This method significantly reduces reaction times compared to conventional heating.

The choice of acid can also impact the reaction. While hydrochloric acid is commonly used, replacing it with trimethylsilyl chloride has been shown to improve yields and product purity. cdnsciencepub.comscholaris.ca The optimization of reactant concentrations and equivalents is also important. For instance, in the synthesis of benzylbiguanide hydrochloride, increasing the concentration of the starting material from 0.2 mol/L to 1.0 mol/L significantly enhanced the yield. d-nb.info

The following table provides a comparative overview of different reaction conditions for biguanide synthesis:

| Method | Temperature | Solvent | Reaction Time | Key Advantages | Reference(s) |

| Direct Fusion | 135–200 °C | Solvent-free | 1–4 hours | Avoids the use of solvents. | nih.gov |

| Refluxing in Aqueous HCl | Reflux | Water/Ethanol | 12 hours | A classic and straightforward method. | scholaris.ca |

| Refluxing in 1-Butanol | Reflux | 1-Butanol | 6 hours | Allows for higher temperatures and shorter reaction times. | scholaris.ca |

| Microwave-Assisted Synthesis | 130-150 °C | Acetonitrile | 10-15 minutes | Rapid reaction times and high yields. | nih.gov |

Synthesis of 1-Cyclohexyl-biguanide and Its Direct Precursors

The synthesis of the specific derivative, this compound, follows the general principles of biguanide formation, with cyclohexylamine serving as a crucial starting material.

Utilization of Cyclohexylamine as a Key Amine Starting Material

The most common and well-documented method for preparing this compound involves the condensation of cyclohexylamine with cyanoguanidine (dicyandiamide). This reaction is typically carried out in an acidic medium, with hydrochloric acid being a common choice. The reaction proceeds via the nucleophilic attack of the cyclohexylamine on the electrophilic nitrile group of dicyandiamide. Subsequent acidification leads to the formation of the hydrochloride salt of this compound.

Several variations of this core reaction have been developed to optimize the synthesis of this compound. These include:

Conventional Heating: The reaction can be performed in an aqueous or alcoholic solvent, such as ethanol, at temperatures ranging from 80°C to 100°C for 6 to 12 hours.

Microwave-Assisted Synthesis: A more modern and efficient approach utilizes microwave irradiation. In this method, cyclohexylamine and dicyandiamide are reacted in acetonitrile in the presence of trimethylsilyl chloride (TMSCl). The reaction is carried out at 130°C for just 10 minutes under pressure, resulting in high yields of 85–90%. This method offers the advantages of significantly reduced reaction times and potentially less byproduct formation compared to conventional heating.

Solvent-Free Thermal Condensation: This method involves directly heating a mixture of cyclohexylamine hydrochloride and dicyandiamide at 150–160°C for 2–4 hours. In this "melt-phase" reaction, the cyclohexylamine hydrochloride acts as both a reactant and an acid catalyst.

Industrial-Scale Synthesis: For larger-scale production, a patented method involves reacting sodium dicyanamide with cyclohexylamine hydrochloride in butanol at 110–120°C for 2 hours. The product is then precipitated as the monohydrochloride salt by acidification with HCl.

The synthesis of this compound has also been reported as part of broader studies on the chemical transformations of biguanides. For instance, the reaction of 1-cyclohexylbiguanide with diorganosilanes has been investigated, leading to the formation of silylated biguanide derivatives. rsc.orgrsc.org In these reactions, 1-cyclohexylbiguanide is prepared and then reacted with diphenylsilane, for example, in THF to yield 1-cyclohexyl-2,5-bis(diphenylsilyl)biguanide. rsc.org

The following table summarizes various synthetic routes to this compound:

| Synthetic Method | Key Reagents | Solvent | Conditions | Yield | Reference(s) |

| Conventional Heating | Cyclohexylamine, Dicyandiamide, HCl | Ethanol/Water | 80–100°C, 6–12 h | - | |

| Microwave-Assisted Synthesis | Cyclohexylamine, Dicyandiamide, TMSCl | Acetonitrile | 130°C, 10 min, 18 bar | 85–90% | |

| Solvent-Free Thermal Condensation | Cyclohexylamine hydrochloride, Dicyandiamide | None | 150–160°C, 2–4 h | - | |

| Industrial-Scale Synthesis | Sodium dicyanamide, Cyclohexylamine hydrochloride, HCl | Butanol | 110–120°C, 2 h | - | |

| Silylation Precursor Synthesis | 1-Cyclohexylbiguanide, Diphenylsilane | THF | Reflux, 15–16 h | 85% | rsc.org |

Derivatization and Functionalization Strategies of Biguanide Compounds

Synthesis of Substituted Biguanide Derivatives (e.g., 1-Substituted, Alkylbiguanides)

The synthesis of 1-substituted biguanides, such as this compound, is commonly achieved through the reaction of an amine with a cyanoguanidine compound under acidic conditions. nih.govcdnsciencepub.com The acid protonates the nitrile group, activating it for nucleophilic attack by the amine. cdnsciencepub.com Hydrochloric acid is frequently used for this purpose. cdnsciencepub.comnih.govthieme-connect.com

A variety of synthetic routes have been developed to produce alkylbiguanides. One established method involves the reaction of dicyandiamide with primary alkylamines in 1,4-dioxane (B91453) at elevated temperatures. This one-step synthesis, developed by Suyama et al., utilizes iron(II) chloride and can achieve high yields. For example, hexylbiguanide hydrochloride was isolated in an 85% yield using this method. It is important to maintain high reactant concentrations to prevent side reactions.

Another approach is the direct fusion of cyanoguanidine with amine hydrochlorides at high temperatures. This method has been used to synthesize cycloalkyl- and benzylbiguanides with good yields.

The table below summarizes various synthetic methods for preparing substituted biguanides.

| Starting Materials | Reagents/Conditions | Product Type | Yield | Reference |

| Cyclohexylamine, Dicyandiamide | Hydrochloric acid, Aqueous/alcoholic solvent, 80–100°C | 1-Cyclohexylbiguanide monohydrochloride | - | |

| Dicyandiamide, Primary alkylamines | Iron(II) chloride, 1,4-dioxane, 100°C | Alkylbiguanide dihydrochlorides | 70–95% | |

| Cyanoguanidine, Amine hydrochlorides | Heat, 180–200°C | Cycloalkyl- and benzylbiguanides | 69–84% | |

| 2,4-dimethoxyaniline, Dicyandiamide | Diluted hydrochloric acid | 1-(2,4-dimethoxyphenyl)biguanide | - | nih.gov |

| Hydrazine, Dicyandiamide | Diluted hydrochloric acid | 1-aminobiguanide | - | nih.gov |

| Methylhydrazine, Dicyandiamide | Diluted hydrochloric acid | 1-methylaminobiguanide | - | nih.gov |

Introduction of Diverse Functional Groups (e.g., Aryl, Sulfonyl) into Biguanide Structures

The functionalization of biguanide structures with various groups, such as aryl and sulfonyl moieties, allows for the tailoring of their chemical properties. cdnsciencepub.comscholaris.ca The addition of apolar aryl or alkyl groups can impart lipophilic properties to the otherwise polar biguanide molecule. cdnsciencepub.comscholaris.ca

The synthesis of N1-substituted aryl- and alkylbiguanides can be achieved by activating the nitrile function of cyanoguanidine with trimethylsilyl chloride (TMSCl). nih.gov This method has been successfully used to prepare a series of these derivatives. nih.gov

The introduction of sulfonyl groups has also been explored. For instance, new sulfonylbiguanide hydrochloride salts have been synthesized by reacting arylsulfonohydrazides with cyanoguanidine. researchgate.net In another study, the incorporation of a sulfonamide moiety into the biguanide scaffold was achieved, leading to compounds with potential biological activity. nih.gov These dual-targeting compounds combine the sulfonamide group with the biguanide structure. rsc.org The introduction of sulfonyl groups with aromatic substituents has been shown to significantly enhance the hydrophobicity of biguanide complexes. acs.org

Advanced Synthetic Techniques for Tailored Biguanide Architectures

Modern synthetic techniques have been applied to the synthesis of biguanides to improve efficiency and yield. Microwave-assisted synthesis has emerged as a powerful tool. cdnsciencepub.com This method significantly accelerates reaction times, often reducing them to minutes, and can lead to high yields. nih.gov For example, the microwave-assisted synthesis of this compound from cyclohexylamine and dicyandiamide using trimethylsilyl chloride in acetonitrile at 130°C for 10 minutes resulted in an 85–90% yield. This technique has been used to prepare various N1-mono- and N1,N1-disubstituted aryl- and alkylbiguanides with yields up to 97%. nih.gov

Another advanced approach involves the use of metal catalysts. A patented method describes the synthesis of N²,N²-diethyl-N³,N⁵-diphenylbiguanide using alkylmetal compounds like AlMe₃/ZnEt₂. Additionally, the reaction of diorganosilanes with biguanide bases, such as 1-cyclohexylbiguanide, leads to the formation of oligomeric silylated biguanides through SiH/NH dehydrocoupling. rsc.org

Surfactant-mediated synthesis represents another innovative strategy. Alkylbiguanides, such as hexylbiguanide, can act as surfactants, facilitating micellar catalysis in reactions like the Suzuki–Miyaura cross-coupling.

The table below highlights some advanced synthetic techniques for biguanide synthesis.

| Technique | Reactants | Conditions | Key Advantages | Reference |

| Microwave-Assisted Synthesis | Cyclohexylamine, Dicyandiamide, TMSCl | Acetonitrile, 130°C, 10 min | High yield (85–90%), reduced reaction time | |

| Microwave-Assisted Synthesis | Various amines, Dicyandiamide, TMSCl | Acetonitrile, 140-150°C, 15 min | High yields (up to 97%) | nih.gov |

| Metal-Mediated Synthesis | N-(2,6-dimethyl)phenylcarbodiimide, Diethylamine | AlMe₃/ZnEt₂, Hexane, Room temp, 1 hr | 78% yield | |

| Dehydrocoupling | 1-Cyclohexylbiguanide, Diphenylsilane | THF, Reflux | Forms new Si-N bonded oligomers | rsc.org |

| Surfactant-Mediated Synthesis | - | Micellar conditions | Enables catalysis in aqueous media, recyclable |

Application of Green Chemistry Principles in Biguanide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of biguanides to create more environmentally friendly processes. A key aspect is the use of safer and more sustainable solvents. scholaris.ca Water is a prime example of a green solvent, and its use in organic synthesis offers significant environmental and safety advantages over hazardous organic solvents. researchgate.net

Several research groups have reported the synthesis of biguanides in environmentally friendly solvents, such as water, under reflux conditions with hydrochloric acid. cdnsciencepub.comscholaris.ca For instance, 1-phenylbiguanide hydrochloride has been synthesized in refluxing aqueous HCl in good yield. scholaris.ca

Micellar catalysis, which utilizes surfactants like alkylbiguanides in water, is another green chemistry strategy. nih.govacs.org This approach allows for reactions to be carried out in aqueous media, reducing the need for organic solvents. acs.org The development of catalytic systems that are efficient and recyclable in water, such as those used in the Suzuki–Miyaura reaction with biguanide-based surfactants, is a significant step towards greener chemical processes. semanticscholar.org

Solvent-free methods also align with green chemistry principles. One such method for synthesizing this compound involves the thermal condensation of cyclohexylamine hydrochloride and dicyandiamide by heating them together without a solvent. In this melt-phase reaction, the cyclohexylamine hydrochloride serves as both a reactant and an acid catalyst.

Structural Elucidation and Conformational Analysis of 1 Cyclohexyl Biguanide

Single Crystal X-ray Diffraction Studies

The biguanide (B1667054) moiety is known to have significant π-delocalization across the C-N bonds. In the crystal structure of 1-phenylbiguanide hydrochloride, the C-N bond lengths within the biguanide core are intermediate between single and double bonds, with an average length of 1.328 Å, confirming this delocalization. The free base form also shows this delocalization, though to a slightly lesser extent. scilit.com

A key conformational feature is the non-planarity of the biguanidinium core in its salt form, where the two CN₃ planes of the biguanide intersect at an angle. The molecule often adopts a conformation that allows for the formation of a strong intramolecular hydrogen bond between an NH₂ group at one end and a nitrogen atom at the other, creating a six-membered ring-like structure. scilit.com In the solid state, these molecules are extensively linked by intermolecular hydrogen bonds, forming complex networks. scilit.com The cyclohexyl group would exist in its stable chair conformation, oriented relative to the partially planar biguanide fragment.

Table 4: Representative Bond Lengths from Analogous Biguanide Structures

| Bond | Compound | Bond Length (Å) | Reference |

| C-N (average) | 1-Phenylbiguanide HCl | 1.328 | |

| C-N | 1,5-Diphenylbiguanide | 1.294 - 1.406 | scilit.com |

| C=N | Substituted Biguanide | 1.278 - 1.280 | mdpi.com |

Determination of Solid-State Molecular Structure and Geometry

The precise three-dimensional arrangement of atoms in 1-Cyclohexyl-biguanide in the solid state has been determined through single-crystal X-ray diffraction, a powerful technique for elucidating molecular structures with atomic-level resolution. migrationletters.comlibretexts.org These studies confirm the fundamental structural characteristics of the biguanide framework and the specific conformation of the cyclohexyl substituent.

In the solid state, the biguanide moiety deviates from a perfectly planar structure. For instance, in the crystal structure of protonated this compound, a torsional angle of approximately 22.7° is observed across the C2-N4-C5-N6 bond path. acs.org This twist is a common feature in biguanide derivatives. The cyclohexyl ring typically adopts a stable chair conformation, which is the lowest energy arrangement for this cyclic system. nih.govresearchgate.net

X-ray diffraction analysis provides definitive evidence for the bond lengths and angles within the molecule. The C-N bond lengths within the biguanide core are intermediate between typical single (C-N, ~1.47 Å) and double (C=N, ~1.28 Å) bonds, indicating significant electron delocalization across the N-C-N-C-N backbone. researchgate.netmdpi.com For example, in a related biguanide structure, the C=N double bond lengths are around 1.28 Å, while the C-N single bonds are closer to 1.36 Å. mdpi.com This delocalization is a key feature of the biguanide group's electronic structure.

Table 1: Selected Crystallographic Data for a Biguanide Derivative

| Parameter | Bond Length (Å) / Angle (°) | Description |

| C1-N3 | 1.280(2) Å | Represents a carbon-nitrogen double bond within the biguanide core. |

| C4-N4 | 1.278(2) Å | Represents a carbon-nitrogen double bond within the biguanide core. |

| C1-N1 | 1.364(2) Å | Represents a carbon-nitrogen single bond with partial double bond character due to delocalization. |

| N2-C1-N3 | 114.63(10)° | Bond angle around a central carbon atom in the biguanide chain. |

| N2-C4-N5 | 124.45(11)° | Bond angle around the second central carbon atom in the biguanide chain. |

Note: Data is based on a representative biguanide structure and illustrates typical bond lengths and angles. mdpi.com Specific values for this compound may vary slightly.

Analysis of Crystal Packing and Intermolecular Interactions

The biguanide moiety is rich in hydrogen bond donors (N-H groups) and acceptors (imine nitrogen atoms). This leads to the formation of extensive and robust hydrogen-bonding networks. mdpi.comnih.gov In the crystal structures of biguanide salts, molecules often form centrosymmetric dimers or extended chains through N-H···N and N-H···Cl (in hydrochloride salts) hydrogen bonds. researchgate.netresearchgate.net These interactions create supramolecular synthons, which are predictable and reliable patterns of intermolecular connections. For example, a common motif is the R²₂(8) graph set, where two molecules form a ring structure through a pair of hydrogen bonds. researchgate.net

Table 2: Common Intermolecular Interactions in Biguanide Crystal Structures

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

| Hydrogen Bond | N-H | N (imine) | 2.9 - 3.2 | Formation of dimers and chains, primary structure-directing interaction. |

| Hydrogen Bond | N-H | Cl⁻ (anion) | 3.1 - 3.3 | Links cations and anions in hydrochloride salt crystals. |

| Weak Hydrogen Bond | C-H (cyclohexyl) | N / O / Cl⁻ | 3.2 - 3.6 | Stabilization of the primary hydrogen-bonded network. |

| π-π Stacking | N/A | N/A | > 3.4 | Can occur in aromatic biguanide derivatives, less relevant for cyclohexyl derivative. |

Note: Distances are generalized from typical hydrogen bond geometries. researchgate.netresearchgate.net

Tautomerism and Isomerism Investigations

Identification and Characterization of Stable Biguanide Tautomeric Forms

Biguanides can exist in several tautomeric forms due to the migration of protons among the five nitrogen atoms. acs.org However, extensive research, combining X-ray crystallography, NMR spectroscopy, and computational studies, has shown that one particular tautomer is overwhelmingly more stable than the others. researchgate.netbeilstein-journals.orgumich.edu

Historically, biguanide structures were sometimes drawn with a hydrogen atom on the central, bridging nitrogen atom (N3). researchgate.netumich.edu However, both experimental and theoretical evidence have refuted this representation. beilstein-journals.org The most stable and chemically accurate form is the tautomer where the hydrogen atoms are located on the terminal nitrogen atoms (N1, N2, N4, N5), and crucially, there is no hydrogen on the central N3 atom. umich.educdnsciencepub.com This arrangement allows for a conjugated –C=N–C=N– system. researchgate.net

Quantum chemical studies and electronic structure analyses have confirmed that tautomers with a hydrogen on the central nitrogen are significantly higher in energy. acs.org The stability of the major tautomer is attributed to the formation of a pseudo-aromatic six-membered ring via a strong intramolecular hydrogen bond between an amino group on one end and an imine nitrogen on the other (e.g., N5-H···N3). beilstein-journals.orgcdnsciencepub.com This configuration leads to a delocalization of π-electron density along the molecule, further enhancing its stability. researchgate.net

Electronic and Structural Analysis of Tautomeric Equilibria

The equilibrium between biguanide tautomers lies heavily in favor of the form lacking a hydrogen on the central nitrogen atom. acs.org This preference is driven by fundamental principles of electronic and structural stability. acs.org

Computational studies, such as those using Density Functional Theory (DFT), have quantified the energy differences between the various possible tautomers. cdnsciencepub.comnih.gov The results consistently show that tautomers with a hydrogenated central nitrogen are less stable by several kcal/mol. acs.org The primary reasons for the enhanced stability of the dominant tautomer are:

π-Electron Delocalization: The arrangement with double bonds at C1-N3 and C4-N4 (or C2-N1 and C5-N4 depending on the specific tautomer) allows for the delocalization of π-electrons across the N-C-N-C-N backbone. This conjugation is a stabilizing electronic effect. acs.orgacs.org

Resonance Stabilization: The protonated form of biguanide, which is relevant in many biological and chemical contexts, exhibits significant resonance stabilization. The positive charge is delocalized over the entire biguanide moiety, a feature that is best accommodated by the major tautomeric form. cdnsciencepub.com

The molecular electrostatic potential (MESP) surface of the stable biguanide tautomer shows a region of high negative potential around the imine nitrogens, confirming their role as the primary sites for protonation and hydrogen bonding. acs.orgnih.gov

Conformational Landscape and Dynamics

Conformational Search and Energy Landscape Analysis

Beyond tautomerism, the flexibility of this compound allows it to adopt numerous three-dimensional conformations through rotation around its single bonds. Understanding this conformational landscape is essential for describing its behavior and interactions. Conformational search methods, typically employing molecular mechanics or quantum chemical calculations, are used to explore the potential energy surface of the molecule and identify its low-energy (stable) conformers. uni-muenchen.deuci.edunih.gov

The conformational search for a molecule like this compound involves systematically or stochastically rotating the key dihedral angles. uci.edufrontiersin.org For this specific compound, the important rotations include:

The bond connecting the cyclohexyl ring to the biguanide nitrogen (C-N).

The C-N single bonds within the biguanide backbone itself.

These searches generate a multitude of possible structures, each of which is then subjected to energy minimization to find the nearest local energy minimum on the potential energy surface. uci.edu The result is a collection of unique conformers with their corresponding relative energies. nih.gov

The analysis of this energy landscape reveals the most probable shapes the molecule will adopt. For biguanide derivatives, the conformational preferences are often dictated by a balance between minimizing steric hindrance (e.g., from the bulky cyclohexyl group) and optimizing electronic effects like conjugation and intramolecular hydrogen bonding. nih.gov Computational studies have shown that the most stable conformations are typically those that maintain the planarity of the conjugated biguanide system and the integrity of the internal hydrogen bond. acs.orgnih.gov The results of such analyses are crucial for building models of how the molecule might interact with biological targets or other molecules. nih.gov

Influence of the Cyclohexyl Ring Conformation on the Overall Molecular Structure

The spatial arrangement of the this compound molecule is significantly influenced by the conformational preferences of the cyclohexyl ring. The flexibility of the six-membered ring allows it to adopt several conformations to minimize inherent ring strain, which is a combination of angle strain, torsional strain, and steric strain. maricopa.edu The most stable and predominant conformation for a cyclohexane (B81311) ring is the chair conformation, as it effectively eliminates angle strain and minimizes torsional strain by staggering all adjacent carbon-hydrogen bonds. libretexts.orgwikipedia.org

Axial vs. Equatorial Substitution

In a substituted cyclohexane, the substituent can occupy one of two positions in the chair conformation: axial or equatorial. Axial bonds are parallel to the principal axis of the ring, pointing up or down, while equatorial bonds point out from the "equator" of the ring. wikipedia.org These two conformations are interconvertible through a process known as a ring flip. libretexts.org

For this compound, the two chair conformations are not of equal energy. The conformation with the large biguanide substituent in the equatorial position is significantly more stable than the conformation where it is in the axial position. msu.eduanokaramsey.edu This preference is a direct consequence of steric hindrance. When a bulky group occupies an axial position, it experiences destabilizing steric repulsion with the two other axial hydrogens on the same side of the ring (at the C3 and C5 positions relative to the substituent). This is known as a 1,3-diaxial interaction. fiveable.melibretexts.orgquimicaorganica.org

In the case of the axial conformer of this compound, the bulky biguanide moiety would be in close proximity to the axial hydrogens, leading to significant steric strain. Conversely, placing the biguanide group in the more spacious equatorial position points it away from the rest of the ring, minimizing these unfavorable interactions. chemistrysteps.com

| Conformer | Key Steric Interactions | Relative Stability |

| Equatorial | Minimal steric strain; the biguanide group is directed away from the ring. | More Stable (Favored) |

| Axial | Significant 1,3-diaxial interactions between the biguanide group and axial hydrogens. | Less Stable (Disfavored) |

The energy difference between the axial and equatorial conformers is known as the conformational free energy, or A-value. chemistrysteps.com While a specific A-value for the biguanide group is not extensively documented, it is expected to be substantial due to its size, ensuring that at equilibrium, the vast majority of this compound molecules exist with the cyclohexyl ring in a chair conformation and the biguanide substituent in the equatorial position.

Impact on Molecular Geometry

In the stable equatorial conformation, the C1 carbon of the cyclohexane ring is bonded to the nitrogen atom of the biguanide group. This C-N bond is oriented away from the ring, allowing the biguanide chain to adopt a more extended and sterically relaxed conformation. If the biguanide group were forced into an axial position, the steric compression from 1,3-diaxial interactions would likely cause distortions in the bond angles and dihedral angles at the point of attachment and along the biguanide chain to relieve some of the strain. mdpi.com

Computational studies and molecular modeling are effective tools for visualizing and quantifying these differences. nih.govnih.gov Such analyses would typically show that key dihedral angles defining the orientation of the biguanide chain relative to the ring are significantly different between the two conformers.

| Dihedral Angle (Atoms)¹ | Equatorial Conformer (Approx. Value) | Axial Conformer (Approx. Value) | Implication |

| H-C2-C1-N(biguanide) | ~180° (anti-periplanar) | ~60° (gauche) | The orientation of the biguanide group relative to adjacent C-H bonds on the ring. |

| C3-C2-C1-N(biguanide) | ~60° (gauche) | ~180° (anti-periplanar) | Defines the spatial relationship between the substituent and the rest of the carbon ring. |

¹Note: The atom numbering refers to the standard cyclohexane ring, where N(biguanide) is the substituent on C1. These values are illustrative based on conformational analysis principles. libretexts.org

Coordination Chemistry and Metal Complexation of 1 Cyclohexyl Biguanide Ligands

1-Cyclohexyl-biguanide as a Chelating Ligand System

The coordination capabilities of this compound are fundamentally rooted in the electronic and structural properties of the biguanide (B1667054) moiety. This section delves into the specifics of its chelating nature.

N,N-Chelating Properties and Ligand Design Principles for Biguanide Moieties

Biguanide and its derivatives, including this compound, are recognized as excellent N,N-bidentate ligands. google.comacs.org The chelating ability arises from the two imino groups within the biguanide backbone, which can coordinate to a metal center to form a stable six-membered ring. acs.org This chelation is a key principle in the design of stable metal complexes. The presence of a bulky cyclohexyl group on one of the terminal nitrogen atoms can influence the steric and electronic properties of the ligand, which in turn can affect the stability, structure, and reactivity of the resulting metal complexes.

The biguanide moiety is an electron-rich system, making it a strong electron donor. google.com The deprotonation of one or more of the N-H protons of the biguanide ligand upon coordination further enhances its donor capacity, leading to the formation of very stable complexes with a variety of transition metals and main group elements. mdpi.comresearchgate.net The basicity of the biguanide is a critical factor, as it facilitates coordination to metal ions. acs.org

Denticity and Preferred Coordination Modes of Biguanide Ligands

The most common coordination mode for biguanide ligands, including this compound, is as a bidentate N,N-chelating ligand. acs.orgmdpi.com This results in the formation of a stable six-membered chelate ring with the metal center. In this mode, the ligand typically coordinates through the nitrogen atoms of the two imine groups.

In some instances, biguanide ligands can act as monodentate ligands, particularly when the ligand is protonated. researchgate.net Furthermore, in the case of dinuclear complexes, the biguanide can act as a bridging ligand. The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the reaction conditions (such as pH and solvent), and the presence of other ligands in the coordination sphere. mdpi.com For many divalent transition metals, square planar or octahedral geometries are commonly observed, with the biguanide ligand occupying two coordination sites. nih.govniscpr.res.inacademie-sciences.fr

Synthesis and Characterization of Metal-Biguanide Complexes

The synthesis of metal complexes with this compound and other biguanide derivatives generally involves the reaction of a suitable metal salt with the ligand in an appropriate solvent.

Coordination with Transition Metals (e.g., Co(II), Cu(II), Ni(II), Zn(II), Pd(II), Pt(II), Ir(III), Au(III))

The coordination chemistry of biguanides with transition metals is extensive. While specific data for this compound with all the listed metals is not always available, the behavior of closely related biguanide ligands like metformin (B114582) provides significant insight.

Cobalt(II), Copper(II), Nickel(II), and Zinc(II): Complexes of Co(II), Cu(II), Ni(II), and Zn(II) with biguanide derivatives have been synthesized and characterized. mdpi.comnih.gov Typically, these are prepared by reacting the metal chloride or sulfate (B86663) salt with the biguanide hydrochloride in an aqueous or alcoholic solution, often with the addition of a base like NaOH to facilitate deprotonation of the ligand. nih.gov

For instance, copper(II) complexes of various N-substituted biguanides have been prepared, resulting in intensely colored solutions and the formation of solid complexes. nih.gov The reaction of copper(II) nitrate (B79036) with biguanide derivatives in methanol (B129727) can yield bis(biguanide)copper(II) complexes. nih.gov Similarly, Co(II), Ni(II), and Zn(II) form stable complexes, often with octahedral or square planar geometries depending on the metal and the stoichiometry of the reactants. nih.govacademie-sciences.frresearchgate.net

| Metal Ion | Typical Starting Materials | Common Geometry | Example Complex Formula (with Metformin) |

|---|---|---|---|

| Co(II) | CoCl₂·6H₂O, Metformin·HCl, NaOH | Octahedral | [Co(Met)₃]Cl₂·2H₂O mdpi.com |

| Cu(II) | CuCl₂·2H₂O, Metformin·HCl, NaOH | Square Planar | [Cu(Met)₂]Cl₂·H₂O nih.gov |

| Ni(II) | NiSO₄·6H₂O, Metformin·HCl, NaOH | Square Planar | [Ni(Met)(Met-H)]Cl·H₂O mdpi.com |

| Zn(II) | ZnCl₂, Metformin·HCl, NaOH | Tetrahedral | [Zn(MetH)Cl₃] nih.gov |

Palladium(II) and Platinum(II): Palladium(II) and Platinum(II) complexes with ligands containing cyclohexyl moieties have been synthesized, suggesting that this compound would also form stable square planar complexes, which is characteristic for these d⁸ metal ions. pleiades.onlinenih.gov The synthesis would typically involve the reaction of a precursor like [PdCl₂(MeCN)₂] or K₂[PtCl₄] with the biguanide ligand. pleiades.online

Iridium(III): Organometallic Iridium(III) complexes containing biguanide ligands have been synthesized and characterized. acs.orgnih.gov A general procedure involves the reaction of a chlorido-bridged Ir(III) dimer, such as [(Cp*)IrCl₂]₂, with the biguanide ligand in an anhydrous solvent like methanol in the presence of a base like triethylamine. acs.org The resulting complexes often exhibit a "piano-stool" geometry.

Gold(III): Gold(III) complexes with biguanide derivatives, particularly metformin, have been prepared. researchgate.netnih.gov These syntheses often involve the reaction of a cyclometalated Au(III) precursor with the biguanide ligand. The resulting complexes are typically square planar and have shown stability in physiological environments. nih.gov

Complexation with Main Group Elements (e.g., Aluminium(III))

The coordination chemistry of biguanides extends to main group elements. A notable example is the complexation with Aluminium(III). The reaction of a diprotic biguanide ligand bearing a cyclohexyl substituent with two equivalents of trimethylaluminium has been shown to yield a dinuclear aluminium complex. mdpi.com This synthesis was carried out at room temperature and resulted in a crystalline product. mdpi.com This demonstrates the ability of biguanide ligands to coordinate to p-block elements, forming stable complexes. A patent also describes the formation of biguanidino-aluminium complexes as intermediates in the synthesis of other compounds. google.com

| Metal Ion | Ligand Type | Synthetic Approach | Resulting Complex Type |

|---|---|---|---|

| Al(III) | Diprotic biguanide with cyclohexyl substituent | Reaction with trimethylaluminium | Dinuclear aluminium complex mdpi.com |

Synthetic Methodologies and Purification Strategies for Metal-Biguanide Complexes

The synthesis of metal-biguanide complexes generally follows straightforward procedures. The reaction is typically carried out in a suitable solvent, which can range from water to alcohols like methanol or ethanol (B145695), and sometimes in anhydrous conditions under an inert atmosphere, particularly for air-sensitive organometallic precursors. acs.orgnih.gov The choice of solvent depends on the solubility of the metal salt and the ligand. The reaction temperature can vary from room temperature to reflux conditions, and reaction times can range from a few minutes to several hours. acs.orgnih.gov

Purification of the resulting metal-biguanide complexes is crucial to obtain analytically pure samples. Common purification techniques include:

Recrystallization: This is a widely used method for purifying solid complexes. The crude product is dissolved in a suitable solvent or a mixture of solvents at an elevated temperature, and then allowed to cool slowly, leading to the formation of crystals of the pure complex. For example, Ir(III) biguanide complexes have been purified by recrystallization from a methanol/diethyl ether mixture. acs.org

Filtration and Washing: The precipitated complex is often collected by filtration and washed with the reaction solvent or another suitable solvent to remove unreacted starting materials and soluble impurities. mdpi.com

Chromatography: Column chromatography, particularly using silica (B1680970) gel, is employed for the purification of some organometallic complexes. For instance, some Ir(III) biguanide complexes were purified on a silica column using a mixture of methanol and dichloromethane (B109758) as the eluent. acs.org

The purity of the final complexes is typically confirmed by various analytical techniques, including elemental analysis, NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Structural Aspects of Metal-Biguanide Complexes

The structural characterization of metal-biguanide complexes is fundamental to understanding their properties. Through techniques like single-crystal X-ray diffraction, researchers have elucidated the intricate three-dimensional arrangements of these compounds. mdpi.comresearchgate.net

Determination of Complex Geometries and Stereochemistry (e.g., Tetrahedral, Square Planar, Octahedral Configurations)

Biguanide derivatives, acting as bidentate N-donor ligands, form complexes with diverse coordination geometries, largely dictated by the nature and oxidation state of the central metal ion. researchgate.netresearchgate.net

Octahedral Geometry: This is a common configuration, particularly for metals in a +3 oxidation state. For instance, cobalt(III) and iron(III) readily form tris-chelate complexes, such as [Co(biguanide)₃]³⁺, where three biguanide ligands coordinate to the metal center in an octahedral arrangement. mdpi.comasianpubs.orgresearchgate.netrsc.orgrsc.org A Co(II) complex with N,N-dimethylbiguanide has also been reported to adopt an octahedral geometry. researchgate.net Similarly, iridium(III) can form pseudo-octahedral "piano-stool" structures. acs.org

Square Planar Geometry: This geometry is typical for d⁸ metal ions like nickel(II) and is also observed with copper(II). researchgate.netnih.gov Ni(II) complexes, such as [Ni(C₄H₁₁N₅)(C₄H₁₀N₅)]Cl·H₂O, exhibit a distorted square planar or parallelepiped configuration. nih.gov

Tetrahedral Geometry: Metal ions like zinc(II) and cobalt(II) can form tetrahedral complexes. mdpi.comnih.gov For example, a complex with the formula [Zn(C₄H₁₂N₅)Cl₃] features a tetrahedral ZnNCl₃ arrangement. nih.gov A mixed-valence cobalt complex salt, [Co(Met)₃][CoCl₄]Cl·3H₂O, interestingly contains both an octahedral Co(III) cation and a tetrahedral Co(II) anion. mdpi.com

Other Geometries: More complex arrangements include the dimeric copper(II) complex, [(Cu(Met)Cl)₂-μ-Cl₂], where each copper atom is in a distorted square pyramid geometry. mdpi.comresearchgate.net Another copper(II) complex forms a four-coordinated rectangular polyhedron. nih.gov

The following table summarizes common geometries observed for metal-biguanide complexes.

| Metal Ion | Oxidation State | Coordination Geometry | Example Compound Formula |

| Cobalt | +3 | Octahedral | [Co(C₄H₁₁N₅)₃]Cl₂·2H₂O researchgate.netrsc.org |

| Cobalt | +2 | Tetrahedral | [CoCl₄]²⁻ (in a mixed-valence salt) mdpi.com |

| Iron | +3 | Octahedral | Tris(butylbiguanide)Fe(III) asianpubs.org |

| Nickel | +2 | Distorted Square Planar | [Ni(C₄H₁₁N₅)(C₄H₁₀N₅)]Cl·H₂O nih.gov |

| Copper | +2 | Square Pyramidal (Dimer) | [(Cu(C₄H₁₁N₅)Cl)₂-μ-Cl₂] mdpi.com |

| Copper | +2 | Rectangular Polyhedron | [Cu(C₄H₁₁N₅)₂]Cl₂·H₂O nih.gov |

| Zinc | +2 | Tetrahedral | [Zn(C₄H₁₂N₅)Cl₃] nih.gov |

| Iridium | +3 | Pseudo-octahedral | [(Cp*)Ir(Metf)Cl]Cl acs.org |

Elucidation of Metal-Ligand Bonding Interactions and Electronic Delocalization

The bonding in metal-biguanide complexes is characterized by significant covalent character and extensive electronic delocalization, which contributes to their stability. zenodo.orgzenodo.org This delocalization within the six-membered chelate ring leads to a "pseudoaromatic" character. zenodo.org

Evidence for this delocalization includes:

Bond Lengths: X-ray diffraction studies show a shortening of the C-N bonds within the chelate ring compared to typical single bonds, indicating partial double bond character. zenodo.org For instance, in an Iridium(III) complex, the C-N bond lengths within the ring are indicative of delocalized double bonds. acs.org Conversely, a lengthening of the M-N bond nearer to a halogen substituent has been attributed to the drifting of the delocalized electron cloud. zenodo.org

Planarity: The biguanide ligand is often planar, which facilitates the delocalization of the π-electron system across the metal-ligand ring. rsc.org This planarity is crucial; when π-electron delocalization is abolished by substitution, the ligand is no longer planar. researchgate.netnih.gov

Spectroscopic Evidence: Electron Paramagnetic Resonance (EPR) data for Cu(II) complexes indicate that the metal-ligand bonding is covalent, with the unpaired electron of Cu(II) spending a significant amount of time (31-36%) in the nitrogen donor sites of the ligands. zenodo.org Infrared spectra show that complexation with a metal ion occurs through the imino (=NH) group nitrogens, which is favored due to the stabilization gained from π-electron coupling. proquest.com

This strong electron delocalization is not just a structural curiosity; it is believed to be intrinsically linked to the biological and chemical activities of these compounds. researchgate.netnih.govnih.gov

Formation of Mono- and Dinuclear Metal-Biguanide Complexes

While mononuclear complexes are common, biguanide ligands can also bridge metal centers to form multinuclear structures. mdpi.comacs.org The formation of either mono- or dinuclear species can be dependent on reaction conditions and the specific ligand used. mdpi.com

Mononuclear Complexes: A vast number of mononuclear complexes have been synthesized, where one or more biguanide ligands coordinate to a single metal center, such as the previously mentioned [Co(biguanide)₃]³⁺ and [Cu(biguanide)₂]²⁺. researchgate.netnih.gov

Dinuclear Complexes: Dinuclear complexes have also been reported. The reaction of a diprotic biguanide with trimethylaluminium can yield dinuclear aluminum complexes. mdpi.com A well-characterized example is a dimeric copper(II) complex, [(Cu(Met)Cl)₂-μ-Cl₂], where two copper centers are joined by two bridging chloride ligands. mdpi.com The study of dinuclear catalysts has shown that they can exhibit significantly higher reactivity at low concentrations compared to their mononuclear counterparts. rsc.org

The versatile coordination behavior of biguanides allows for the synthesis of both mono- and dinuclear complexes with a variety of metals, including aluminum, copper, magnesium, and zinc. acs.orgresearchgate.net

Investigation of Coordination Polymers Derived from Biguanide Ligands

Beyond discrete mono- and dinuclear structures, biguanide ligands can be used to construct extended one-, two-, or three-dimensional coordination polymers. mdpi.comchemrxiv.org In these structures, the biguanide units act as linkers between metal centers.

A diprotic biguanide, upon single deprotonation, has been shown to form a one-dimensional coordination polymer with potassium ions. mdpi.com In a different study, the thermal decarbonation of a carbonate-based coordination polymer, Cu-Gdm, resulted in the formation of a discrete metal complex, [Cu(biguanide)₂]. chemrxiv.org This demonstrates a pathway where a coordination polymer can serve as a precursor to a simpler biguanide complex. chemrxiv.org

Electronic Properties and Stability of Metal-Biguanide Complexes

Influence of Biguanide Ligation on Metal Oxidation States and Electronic Structures

Biguanides are classified as strong-field ligands, capable of significantly influencing the electronic structure of the coordinated metal ion. zenodo.org This has several important consequences:

Stabilization of Higher Oxidation States: Biguanide ligands show a preferential tendency to stabilize higher oxidation states of transition metals. rsc.org This is evident in the ready formation of stable complexes with Fe(III) and Co(III). asianpubs.orgrsc.org The formation of these stable complexes can sometimes involve the oxidation of the metal during the reaction, for example, starting with a Co(II) salt to yield a Co(III) complex. researchgate.net

Mixed-Valence Complexes: The ability to stabilize different oxidation states can lead to the formation of unusual mixed-valence compounds. A notable example is a complex containing both a Co(III) cation and a Co(II) anion within the same crystal lattice, synthesized from a Co(II) salt. mdpi.com

Modification of Electronic Structure: The coordination of a biguanide ligand alters the d-orbital energy levels of the metal. rsc.org This modification of the electronic structure can influence the redox properties of the metal center, a feature that is exploited in the design of activatable prodrugs and catalysts. mdpi.com For instance, electrophilic substitution reactions on metal biguanides are thought to proceed through the intermediate formation of higher oxidation state metal species. rsc.org Furthermore, the interaction between biguanides and mitochondrial complexes is thought to involve the stabilization of reduced flavin, altering midpoint potentials. portlandpress.com

Ligand Field Effects and Characterization of Electronic Transitions

The electronic spectra of transition metal complexes with this compound are anticipated to be dominated by d-d electronic transitions, characteristic of the central metal ion in a specific ligand field environment. The cyclohexyl substituent, being primarily an alkyl group, is expected to have a modest electronic influence on the biguanide backbone compared to more electronically active substituents. However, its steric bulk may affect the geometry and, consequently, the electronic spectrum of the complexes.

The electronic spectra of biguanide complexes have been a subject of study for decades. For instance, square-planar complexes of ethylenebisbiguanide with nickel(II) and palladium(II) have been characterized by their absorption spectra. acs.org Similarly, the electronic and infrared spectra of biguanide complexes with a range of 3d transition metals have been investigated, with spectral data supporting distorted octahedral structures for V(IV), Cr(III), Mn(IV), and Co(III) complexes, square-planar structures for Ni(II) and Cu(II), and a tetrahedral configuration for Zn(II). researchgate.net

For cobalt(III) complexes with biguanide derivatives, the electronic absorption spectra typically feature two main bands corresponding to the ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g transitions in an octahedral field. researchgate.netresearchgate.net The positions of these bands are sensitive to the nature of the substituents on the biguanide ligand.

| Complex | Solvent/Medium | Absorption Maxima (λ_max) in nm | Assignment (for octahedral geometry) | Reference |

|---|---|---|---|---|

| [Co(biguanide)₃]³⁺ | Aqueous | ~480, ~350 | ¹A₁g → ¹T₁g, ¹A₁g → ¹T₂g | researchgate.netresearchgate.net |

| [Ni(biguanide)₂]²⁺ | Aqueous | ~440 | ¹A₁g → ¹B₁g (square-planar) | researchgate.net |

| [Cu(biguanide)₂]²⁺ | Aqueous | ~520 | ²B₁g → ²A₁g, ²B₁g → ²E_g (square-planar) | researchgate.net |

| [Fe(butyl biguanide)₃]³⁺ | Not specified | Not specified | High-spin octahedral complex suggested | asianpubs.org |

The ligand field parameters, such as the crystal field splitting energy (10Dq or Δo) and the Racah parameter (B), can be derived from the energies of these d-d transitions. For biguanide complexes, the strong-field nature of the ligand results in a relatively large 10Dq value, leading to low-spin configurations for metals like Co(III). The nephelauxetic effect, which reflects the degree of covalency in the metal-ligand bond, can also be assessed from the reduction of the Racah parameter in the complex compared to the free ion.

Catalytic Applications and Reaction Mechanisms Involving 1 Cyclohexyl Biguanide

1-Cyclohexyl-biguanide as an Organic Base and Reagent

The utility of this compound in organic synthesis is fundamentally linked to the inherent characteristics of the guanidine (B92328) functional group. These compounds are recognized for their strong basicity and their ability to act as effective catalysts and reagents in a variety of chemical transformations.

Fundamental Reactivity and Acid-Base Properties in Organic Synthesis

Guanidine and its derivatives, including this compound, are classified among the strongest organic bases. cdnsciencepub.com This pronounced basicity is a consequence of the significant resonance stabilization of the corresponding protonated form, the guanidinium (B1211019) cation. unacademy.com Upon protonation, the positive charge is delocalized over the three nitrogen atoms, resulting in a highly stable cation. unacademy.com This inherent stability drives the equilibrium towards the protonated state, making the neutral guanidine a powerful proton acceptor.

The free base of this compound is considered a weak base, with a pKa of its conjugate acid estimated to be around 11.5. This places it in the category of strong organic bases, capable of deprotonating a wide range of acidic protons in organic substrates. ineosopen.orgdcfinechemicals.com The presence of the cyclohexyl group, an alkyl substituent, can modulate the basicity compared to unsubstituted guanidine. ineosopen.org

The reactivity of this compound is not solely defined by its basicity. The nitrogen atoms possess lone pairs of electrons, making them nucleophilic. However, sterically hindered guanidine derivatives are often employed as non-nucleophilic bases, a desirable characteristic in many organic reactions where the base should only act as a proton abstractor without participating in side reactions. ineosopen.orgdcfinechemicals.com

The acid-base behavior of this compound is crucial for its application. In its hydrochloride salt form, it is stable under neutral pH conditions (6-8). In alkaline environments (pH > 10), deprotonation occurs, yielding the free base which can then participate in base-catalyzed reactions.

Table 1: Acid-Base Properties of Guanidine Derivatives

| Compound/Class | pKa of Conjugate Acid | Basicity Classification | Key Features |

| Guanidine | ~13.6 unacademy.com | Strong Base | High basicity due to resonance-stabilized cation. unacademy.com |

| This compound | ~11.5 | Strong Organic Base | Free base acts as a weak base. |

| Barton's Base | ~14 (in H₂O/EtOH) dcfinechemicals.com | Superbase | Sterically hindered, non-nucleophilic. dcfinechemicals.com |

| Amidines | Generally lower than guanidines unacademy.com | Strong Bases | Among the strongest uncharged bases. |

Role of Guanidine Derivatives in Promoting Chemical Transformations

The strong basicity and hydrogen-bonding capabilities of guanidine derivatives make them effective organocatalysts for a multitude of chemical transformations. encyclopedia.pubjst.go.jp They can activate substrates through deprotonation or by forming hydrogen bonds, facilitating reactions that might otherwise require harsh conditions. jst.go.jp

Guanidine-based organocatalysts have been successfully employed in:

Michael Additions: Their basicity allows for the generation of nucleophiles from pronucleophiles. jst.go.jp

Transesterification Reactions: They have shown high catalytic activity in the transesterification of vegetable oils.

Ring-Opening Polymerizations: They can catalyze the polymerization of lactones and lactides. encyclopedia.pub

CO₂ Capture and Conversion: The ability to interact with CO₂ has led to their use in its fixation and transformation into valuable chemicals. encyclopedia.pub

Synthesis of Heterocycles: Guanidine itself is a key building block in the synthesis of various nitrogen-containing heterocycles like pyrimidines and triazines. bohrium.com

The introduction of chiral moieties onto the guanidine scaffold has given rise to a powerful class of chiral organocatalysts. rsc.orgresearchgate.net These catalysts create a chiral environment, enabling the enantioselective synthesis of a wide range of molecules. jst.go.jprsc.org The guanidine group's ability to form two parallel hydrogen bonds is a key feature in its role as a recognition element for achieving high stereoselectivity. jst.go.jp

Metal-Biguanide Complexes as Catalysts

The nitrogen atoms in the biguanide (B1667054) structure are excellent donors, allowing them to form stable complexes with a variety of transition metals. cdnsciencepub.com this compound and other biguanide derivatives act as bidentate ligands, chelating to the metal center through the two imine-like nitrogen atoms to form a stable six-membered ring. cdnsciencepub.comnih.gov These metal-biguanide complexes have emerged as highly efficient and often recyclable catalysts in a range of important organic reactions. cdnsciencepub.comscholaris.ca

Applications in Cross-Coupling Reactions (e.g., Suzuki–Miyaura Reaction)

Metal-biguanide complexes have demonstrated significant catalytic activity in cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki–Miyaura reaction, in particular, has been a major area of application.

For instance, palladium complexes of biguanides have been shown to be highly effective catalysts for the Suzuki–Miyaura coupling. nih.govresearchgate.net A notable example involves the use of a hexylbiguanide-palladium complex. cdnsciencepub.com In a study, the Suzuki-Miyaura reaction between 4'-bromoacetophenone (B126571) and phenylboronic acid was successfully catalyzed by a Pd(OAc)₂/hexylbiguanide system. acs.org The best results were achieved with a 1:1 ratio of palladium to hexylbiguanide, highlighting the importance of the ligand in stabilizing the catalytic species. acs.org This system also demonstrated good recyclability, a key aspect of green chemistry. cdnsciencepub.com

Another widely studied biguanide ligand is metformin (B114582). An in-situ generated palladium(II)/metformin complex has been used for Suzuki-Miyaura reactions in neat water, showcasing the potential for developing environmentally benign catalytic systems. rsc.org

Table 2: Application of Biguanide-Palladium Complexes in Suzuki-Miyaura Reactions

| Biguanide Ligand | Palladium Source | Solvent | Key Features | Reference |

| Hexylbiguanide | Pd(OAc)₂ | Water | Micellar conditions, recyclable catalyst. | cdnsciencepub.comacs.org |

| Metformin | Pd(OAc)₂ | Water/Ethanol (B145695) | Efficient in aqueous media. | rsc.org |

| Metformin | Pd(OAc)₂ | Neat Water | Green catalytic system, recyclable. | rsc.org |

| Biguanide-functionalized Chitosan | Pd complex | Water/Ethanol | Recyclable, low catalyst loading. | scholaris.ca |

Enantioselective Catalysis (e.g., Diethylzinc (B1219324) Addition to Aldehydes)

The development of chiral ligands is paramount for asymmetric catalysis. While specific examples detailing this compound in the enantioselective addition of diethylzinc to aldehydes are not prevalent in the provided literature, the broader class of chiral guanidines has been extensively explored as organocatalysts for such transformations. rsc.orgresearchgate.net

The general principle involves the use of a chiral ligand to create a stereochemically defined environment around a metal center or to act as a chiral Brønsted base. In the context of diethylzinc addition to aldehydes, chiral amino alcohols and other ligands are commonly used to generate a chiral catalyst in situ with the zinc reagent. scielo.brsioc-journal.cnscirp.org The chiral ligand controls the facial selectivity of the addition to the aldehyde, leading to the preferential formation of one enantiomer of the resulting secondary alcohol. scielo.brmdpi.com

The mechanism often involves the formation of a dimeric zinc-alkoxide complex with the chiral ligand. scielo.br One of the zinc centers coordinates the aldehyde, while the other facilitates the transfer of an ethyl group. The stereochemical outcome is dictated by the steric and electronic properties of the chiral ligand, which favors one of the possible transition states. mdpi.com Given the success of chiral guanidines in other enantioselective reactions, the design of chiral biguanide ligands for this and similar transformations remains a promising area of research. jst.go.jprsc.org

Broad Catalytic Activity in Various Organic Synthesis Protocols

The catalytic versatility of metal-biguanide complexes extends beyond cross-coupling reactions. They have been successfully employed in a variety of other organic synthesis protocols. scholaris.caresearchgate.net

Some of the reactions catalyzed by metal-biguanide complexes include:

Heck and Ullmann Cross-Coupling Reactions: Similar to their application in Suzuki-Miyaura reactions, these complexes are effective catalysts for other important C-C and C-heteroatom bond-forming reactions. cdnsciencepub.com

N-arylation and O-arylation Reactions: They have been used to catalyze the N-arylation of indoles and imidazoles, as well as the O-arylation of phenols. cdnsciencepub.com

Henry Reaction: This base-catalyzed carbon-carbon bond-forming reaction can be promoted by biguanide-metal complexes. researchgate.net

Aerobic Oxidation of Alcohols: These complexes have shown activity in the oxidation of alcohols to aldehydes and ketones using air as the oxidant. researchgate.net

Hydrogenation Reactions: The ability to coordinate with metals also makes them suitable ligands for hydrogenation catalysts. researchgate.net

The stability and tunability of metal-biguanide complexes, coupled with their often high catalytic efficiency and potential for recyclability, make them attractive catalysts for a wide array of organic transformations, aligning with the principles of sustainable and green chemistry. cdnsciencepub.comscholaris.ca

Mechanistic Insights into Catalytic Processes

The utility of this compound and related biguanide derivatives in catalysis is deeply rooted in their unique structural and electronic properties. As potent N-donor bidentate ligands, they form stable complexes with a variety of transition metals, facilitating a range of organic transformations. cdnsciencepub.comgrafiati.com Understanding the mechanistic pathways of these catalytic systems is crucial for optimizing reaction conditions and designing more efficient catalysts.

Investigation of Reaction Mechanisms with Biguanide-Based Catalysts

Biguanides, including this compound, function as exceptional ligands in organometallic catalysis primarily due to their structure, which features two imino and three amino groups in tautomeric equilibrium. scholaris.ca X-ray diffraction and Density Functional Theory (DFT) studies have revealed that the tautomeric form with a hydrogen on the central bridging nitrogen is favored upon chelation with metal cations. cdnsciencepub.comscholaris.ca This interaction results in a stable six-membered ring, a key feature in the catalytic activity of metal-biguanide complexes. cdnsciencepub.com

The investigation into the reaction mechanisms often involves a combination of kinetic studies, spectroscopic analysis, and computational modeling. nih.govrsc.org For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, the biguanide ligand is understood to stabilize palladium nanoparticles, preventing their aggregation and subsequent deactivation. cdnsciencepub.com The catalytic cycle is generally believed to involve the reduction of a Pd(II) precursor to the active Pd(0) species. researchgate.net The biguanide ligand facilitates this process and stabilizes the resulting nanoparticles that are the active catalytic species.

In the transesterification of vegetable oils, poly(hexamethylene biguanide) (PHMBG) has shown remarkable efficiency. nih.gov Mechanistic studies suggest that the biguanide groups act as strong Brønsted bases. The reaction rate's dependence on the catalyst concentration indicates that the catalytic activity is directly proportional to the number of available biguanide groups. nih.gov

DFT calculations have been instrumental in providing deeper mechanistic insights. For example, in catalyst-dependent divergent cycloaddition reactions, DFT has helped to elucidate the origins of selectivity by mapping the energy profiles of different potential pathways. rsc.org Similarly, for bicyclic guanidine catalysts, which share structural motifs with biguanides, a combination of kinetic experiments and DFT calculations has confirmed the bifunctional nature of the catalyst, where it participates in multiple steps of the reaction cycle. nih.gov These studies, while not always specific to this compound, provide a foundational understanding of how the biguanide scaffold participates in and influences reaction mechanisms.

A summary of reactions catalyzed by biguanide-metal complexes highlights their versatility.

| Reaction Type | Metal | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Suzuki–Miyaura Coupling | Palladium (Pd) | Stabilization of Pd(0) nanoparticles; ligand facilitates reduction from Pd(II). | cdnsciencepub.comresearchgate.net |

| Heck Coupling | Palladium (Pd) | Biguanide acts as an efficient N-donor ligand for the metal complex. | cdnsciencepub.com |

| Ullmann Coupling | Copper (Cu) / Palladium (Pd) | N-arylation of the biguanide ligand itself or catalysis of C-N/C-O bond formation. | cdnsciencepub.comscholaris.ca |

| Transesterification | - (as organocatalyst) | Biguanide groups function as strong Brønsted bases. | nih.gov |

| Olefin Epoxidation | Titanium (Ti) | Formation of active titanium-hydroperoxide species. | rsc.org |

Role of Metal-Biguanide Complexes in Catalytic Cycles and Turnover Frequencies

Metal-biguanide complexes are central to the catalytic cycle of many reactions. The biguanide ligand is not merely a spectator; it actively participates in stabilizing the metal center, influencing its electronic properties, and facilitating the elementary steps of the catalytic cycle. numberanalytics.com The stability imparted by the bidentate chelation of the biguanide to the metal ion helps maintain the integrity of the catalytic species throughout multiple turnovers, a key factor for catalyst longevity and recyclability. cdnsciencepub.comresearchgate.net

The turnover frequency (TOF), defined as the number of moles of product formed per mole of catalyst per unit time, is a critical metric for evaluating catalyst efficiency. sciencenet.cn For heterogeneous catalysts, where the active sites may not be uniform, TOF provides a more insightful comparison than simple yield measurements. pnnl.gov High TOF values are indicative of an efficient catalytic cycle where substrate binding, product formation, and catalyst regeneration occur rapidly.

In the context of biguanide-based catalysts, high turnover numbers and frequencies have been reported, particularly in sustainable conditions. researchgate.net For example, in the Suzuki coupling reaction, a catalyst system of Pd(OAc)₂ with a biguanide-functionalized magnetic nanoparticle was reusable for at least eight cycles without a noticeable loss of activity, demonstrating the robustness of the catalytic cycle. researchgate.net Similarly, a hexylbiguanide-based surfactant system for the Suzuki-Miyaura reaction could be recycled up to six times. acs.org

While specific TOF data for this compound are not extensively reported, related systems provide insight into the potential performance. For instance, in formic acid dehydrogenation, an iridium complex with a modified picolinamide (B142947) ligand achieved a very high TOF of 19,500 h⁻¹. nih.gov This highlights how the ligand structure is pivotal in achieving high turnover rates. Supported guanidine catalysts have also demonstrated high turnover frequencies upon repeated use in transesterification reactions. nih.gov

The following table summarizes reported performance metrics for various biguanide and related catalytic systems, illustrating their efficiency and stability.

| Catalytic System | Reaction | Turnover Number (TON) | Turnover Frequency (TOF) | Recyclability | Reference |

|---|---|---|---|---|---|

| Ir-complex with N-(methylsulfonyl)-2-pyridinecarboxamide | Formic Acid Dehydrogenation | 172,916 | 19,500 h⁻¹ | 20 cycles | nih.gov |

| Pd/Metformin complex in water | Suzuki-Miyaura Coupling | Not specified | Not specified | 4 cycles | cdnsciencepub.com |

| Pd/Hexylbiguanide (micellar) | Suzuki-Miyaura Coupling | Not specified | Not specified | 6 cycles | acs.orgnih.gov |

| Fe₃O₄/SiO₂-Met-Pd(OAc)₂ | Suzuki Coupling | Not specified | Not specified | 8 cycles | researchgate.net |

| Supported Guanidines | Transesterification | Not specified | High TOF reported | Repeated use | nih.gov |

Rational Ligand Design for Enhanced Catalytic Performance and Selectivity